molecular formula C9H11BrN2O2 B14321044 4-(Bromomethyl)-N,N-dimethyl-2-nitroaniline CAS No. 106808-70-2

4-(Bromomethyl)-N,N-dimethyl-2-nitroaniline

Katalognummer: B14321044
CAS-Nummer: 106808-70-2
Molekulargewicht: 259.10 g/mol
InChI-Schlüssel: JIPVACWJDZTARJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Bromomethyl)-N,N-dimethyl-2-nitroaniline is an organic compound with the molecular formula C9H11BrN2O2 It is a derivative of aniline, featuring a bromomethyl group at the para position, a nitro group at the ortho position, and two methyl groups attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-N,N-dimethyl-2-nitroaniline typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Bromomethyl)-N,N-dimethyl-2-nitroaniline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or cyanides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst under mild pressure and temperature conditions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted anilines, such as 4-(azidomethyl)-N,N-dimethyl-2-nitroaniline.

    Reduction: Formation of 4-(bromomethyl)-N,N-dimethyl-1,2-diaminobenzene.

    Oxidation: Formation of 4-(bromomethyl)-N,N-dimethyl-2-nitrobenzaldehyde or 4-(bromomethyl)-N,N-dimethyl-2-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

4-(Bromomethyl)-N,N-dimethyl-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential as a biochemical probe due to its ability to undergo specific reactions with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with antimicrobial or anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-(Bromomethyl)-N,N-dimethyl-2-nitroaniline involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The nitro group, being an electron-withdrawing group, stabilizes the transition state and facilitates the reaction. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

4-(Bromomethyl)-N,N-dimethyl-2-nitroaniline can be compared with other similar compounds, such as:

    4-(Chloromethyl)-N,N-dimethyl-2-nitroaniline: Similar structure but with a chloromethyl group instead of a bromomethyl group. It exhibits different reactivity due to the difference in halogen atoms.

    4-(Bromomethyl)-N,N-dimethyl-3-nitroaniline: The nitro group is at the meta position instead of the ortho position, affecting the compound’s electronic properties and reactivity.

    4-(Bromomethyl)-N,N-dimethyl-2-aminobenzene: The nitro group is replaced by an amino group, resulting in different chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Eigenschaften

CAS-Nummer

106808-70-2

Molekularformel

C9H11BrN2O2

Molekulargewicht

259.10 g/mol

IUPAC-Name

4-(bromomethyl)-N,N-dimethyl-2-nitroaniline

InChI

InChI=1S/C9H11BrN2O2/c1-11(2)8-4-3-7(6-10)5-9(8)12(13)14/h3-5H,6H2,1-2H3

InChI-Schlüssel

JIPVACWJDZTARJ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=C(C=C(C=C1)CBr)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.